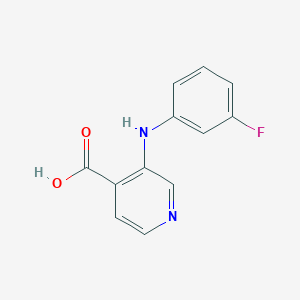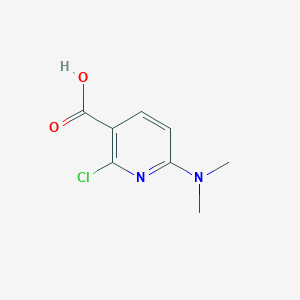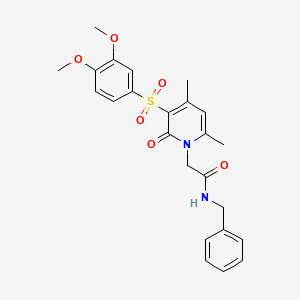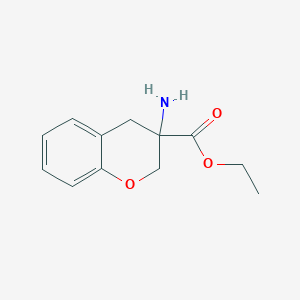
3-(3-Fluoroanilino)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoroanilino)pyridine-4-carboxylic acid, also known as FAPCA, is an organic compound with the molecular formula C13H10FN3O2. It is a derivative of pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a fluoroanilino group. Further structural analysis would require more specific data.Physical and Chemical Properties Analysis
The molecular formula of this compound is C13H10FN3O2, and its molecular weight is 232.214. Additional physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
1. Extraction and Separation Techniques
Pyridine-3-carboxylic acid, closely related to the compound , has been utilized in food, pharmaceutical, and biochemical industries. One significant application involves the extraction of this acid using 1-dioctylphosphoryloctane (TOPO) with different diluents. This process enhances production efficiency and is crucial for the separation of carboxylic acids from dilute solutions, like fermentation broths, which is vital in industrial processes (Kumar & Babu, 2009).
2. Synthesis and Functionalization
The compound has been involved in synthesis and functionalization studies. For instance, 1H-pyrazole-3-carboxylic acid, similar in structure to the compound, was converted into various derivatives through functionalization reactions. These synthetic pathways are essential for developing novel compounds with potential applications in various fields, including material science and pharmaceuticals (Yıldırım, Kandemirli, & Demir, 2005).
3. Antimicrobial Activities and DNA Interactions
Derivatives of pyridine-2-carboxylic acid, a close analog, have been characterized for their antibacterial and antifungal activities. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. Understanding the interactions of these compounds with DNA through molecular docking simulations can lead to the development of new antimicrobial agents (Tamer et al., 2018).
4. Luminescent Properties and Sensor Applications
Studies on pyridine-4-carboxylic acid have highlighted its role in forming supramolecular compounds with luminescent properties. These compounds have applications in sensor technology and material sciences due to their unique fluorescence emissions (Liu et al., 2013). Similarly, heteroatom-containing organic fluorophores based on pyridine units have been developed as fluorescent pH sensors, showcasing the utility of pyridine derivatives in developing sensitive and versatile sensors (Yang et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-fluoroanilino)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-8-2-1-3-9(6-8)15-11-7-14-5-4-10(11)12(16)17/h1-7,15H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGWYRNBRMLPAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C(C=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)
![6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2360323.png)

![2,5-Dichloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2360325.png)
![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)
![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)



![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)


![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)
